molecular formula C18H12O2S2 B096369 2,5-Bis(phenylthio)-p-benzoquinone CAS No. 17058-53-6

2,5-Bis(phenylthio)-p-benzoquinone

Cat. No. B096369
CAS RN: 17058-53-6
M. Wt: 324.4 g/mol
InChI Key: CQBMMTIVMOJHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(phenylthio)-p-benzoquinone (BPT) is a synthetic compound that has gained attention in the scientific community due to its unique properties. BPT is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. In

Mechanism Of Action

2,5-Bis(phenylthio)-p-benzoquinone acts as a redox-active molecule by undergoing reversible two-electron transfer reactions. The mechanism of action of 2,5-Bis(phenylthio)-p-benzoquinone involves the transfer of electrons between the 2,5-Bis(phenylthio)-p-benzoquinone molecule and other molecules in the system. This electron transfer can result in the formation of radical species, which can then participate in further chemical reactions.

Biochemical And Physiological Effects

2,5-Bis(phenylthio)-p-benzoquinone has been shown to have various biochemical and physiological effects. 2,5-Bis(phenylthio)-p-benzoquinone has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,5-Bis(phenylthio)-p-benzoquinone has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone has been shown to have anticancer properties, which can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

2,5-Bis(phenylthio)-p-benzoquinone has several advantages as a research tool. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments. 2,5-Bis(phenylthio)-p-benzoquinone can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone can be unstable in certain conditions, which can affect the reliability of experimental results.

Future Directions

There are several future directions for research involving 2,5-Bis(phenylthio)-p-benzoquinone. One area of research is the development of new organic electronic devices that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox-active material. Another area of research is the development of new electrochemical biosensors that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox mediator. Additionally, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in the development of new anticancer therapies, as well as in the treatment of other diseases that involve oxidative stress and inflammation.
Conclusion
In conclusion, 2,5-Bis(phenylthio)-p-benzoquinone is a synthetic compound that has gained attention in the scientific community due to its unique properties. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. 2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in organic electronics, electrochemical biosensors, and anticancer therapies. While there are some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in various future research directions.

Synthesis Methods

2,5-Bis(phenylthio)-p-benzoquinone can be synthesized through a multi-step process that involves the reaction of p-benzoquinone with thiophenol. The reaction is carried out in the presence of a catalytic amount of copper (I) iodide, which facilitates the formation of the desired product. The final product is obtained through a purification process that involves recrystallization from a solvent.

Scientific Research Applications

2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in various scientific research areas. One of the most prominent applications of 2,5-Bis(phenylthio)-p-benzoquinone is in the field of organic electronics. 2,5-Bis(phenylthio)-p-benzoquinone has been used as a redox-active material in organic electronic devices, such as organic solar cells and organic field-effect transistors. 2,5-Bis(phenylthio)-p-benzoquinone has also been used as a redox mediator in electrochemical biosensors, which can be used for the detection of various biomolecules.

properties

CAS RN

17058-53-6

Product Name

2,5-Bis(phenylthio)-p-benzoquinone

Molecular Formula

C18H12O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

2,5-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H

InChI Key

CQBMMTIVMOJHSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3

Other CAS RN

17058-53-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.